REACTION_CXSMILES
|
[O:1]=O.[OH:3][CH:4]([CH3:7])[CH:5]=[O:6]>[Pt]>[C:5]([OH:1])(=[O:6])[CH:4]([CH3:7])[OH:3].[OH:6][CH2:5][C:4](=[O:3])[CH3:7].[C:5]([OH:1])(=[O:6])[C:4]([CH3:7])=[O:3]
|
Name
|
Hydroxypropanal
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
OC(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
Hydroxypropanal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C=O)C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer, condenser
|
Type
|
CUSTOM
|
Details
|
Oxygen was bubbled for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the oxidation reaction
|
Type
|
CUSTOM
|
Details
|
Reaction rate and product distribution
|
Type
|
CUSTOM
|
Details
|
were measured by oxygen consumption, HPLC, and NMR
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=O.[OH:3][CH:4]([CH3:7])[CH:5]=[O:6]>[Pt]>[C:5]([OH:1])(=[O:6])[CH:4]([CH3:7])[OH:3].[OH:6][CH2:5][C:4](=[O:3])[CH3:7].[C:5]([OH:1])(=[O:6])[C:4]([CH3:7])=[O:3]
|
Name
|
Hydroxypropanal
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
OC(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
Hydroxypropanal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C=O)C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer, condenser
|
Type
|
CUSTOM
|
Details
|
Oxygen was bubbled for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the oxidation reaction
|
Type
|
CUSTOM
|
Details
|
Reaction rate and product distribution
|
Type
|
CUSTOM
|
Details
|
were measured by oxygen consumption, HPLC, and NMR
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=O.[OH:3][CH:4]([CH3:7])[CH:5]=[O:6]>[Pt]>[C:5]([OH:1])(=[O:6])[CH:4]([CH3:7])[OH:3].[OH:6][CH2:5][C:4](=[O:3])[CH3:7].[C:5]([OH:1])(=[O:6])[C:4]([CH3:7])=[O:3]
|
Name
|
Hydroxypropanal
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
OC(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
Hydroxypropanal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C=O)C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer, condenser
|
Type
|
CUSTOM
|
Details
|
Oxygen was bubbled for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the oxidation reaction
|
Type
|
CUSTOM
|
Details
|
Reaction rate and product distribution
|
Type
|
CUSTOM
|
Details
|
were measured by oxygen consumption, HPLC, and NMR
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=O.[OH:3][CH:4]([CH3:7])[CH:5]=[O:6]>[Pt]>[C:5]([OH:1])(=[O:6])[CH:4]([CH3:7])[OH:3].[OH:6][CH2:5][C:4](=[O:3])[CH3:7].[C:5]([OH:1])(=[O:6])[C:4]([CH3:7])=[O:3]
|
Name
|
Hydroxypropanal
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
OC(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
Hydroxypropanal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C=O)C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer, condenser
|
Type
|
CUSTOM
|
Details
|
Oxygen was bubbled for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the oxidation reaction
|
Type
|
CUSTOM
|
Details
|
Reaction rate and product distribution
|
Type
|
CUSTOM
|
Details
|
were measured by oxygen consumption, HPLC, and NMR
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |